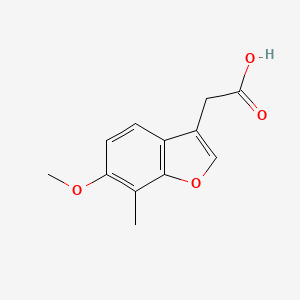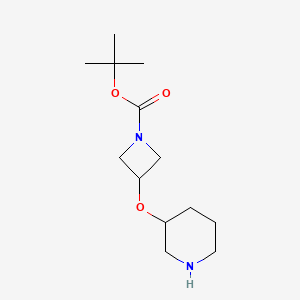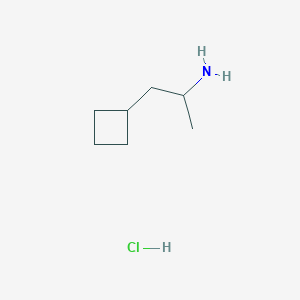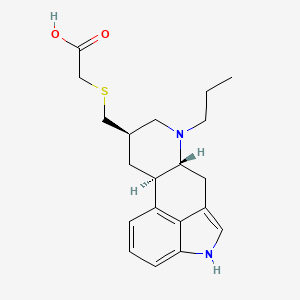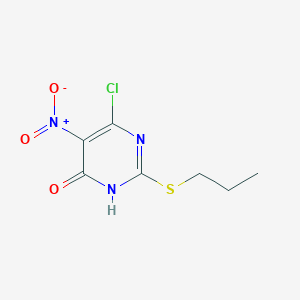
6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-ol
Overview
Description
“6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-ol” is an intermediate used in the synthesis of 4-Chloro-5-nitro-2-(propylthio)pyrimidine . This compound is an impurity of the drug Ticagrelor , which is the first reversible oral P2Y12 receptor antagonist .
Synthesis Analysis
The synthesis of “6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-ol” involves several steps. One method involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol, followed by the construction of a triazole compound by diazotization of the obtained intermediate with a green and safer reagent . Another method involves reacting 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine with a cyclopentyl intermediate, followed by reducing the obtained intermediate in an iron powder/acetic acid system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-ol” include condensation, diazotization, and reduction . These reactions are commonly used in organic chemistry and involve changes in the molecular structure of the compound.Scientific Research Applications
Synthetic Pathways and Catalysis
Pyrimidine derivatives, including compounds structurally related to 6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-ol, are crucial for medicinal and pharmaceutical industries due to their synthetic applications and bioavailability. The synthesis of these derivatives employs hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts, highlighting the importance of these compounds in developing lead molecules for various diseases (Parmar, Vala, & Patel, 2023).
Anticancer and Anti-inflammatory Activities
Research on pyrimidine derivatives has identified their significant potential in anticancer and anti-inflammatory therapies. These compounds inhibit the expression and activities of key inflammatory mediators and show potent anticancer effects through various mechanisms, suggesting their role in the development of new therapeutic agents (Rashid et al., 2021). The exploration of pyrimidines in fused scaffolds further emphasizes their versatility and potential as future drug candidates in cancer treatment (Kaur et al., 2014).
Pharmacological Properties and Medicinal Chemistry
Pyrimidine derivatives play a significant role in pharmacological research, contributing to the development of drugs with antiviral, psychotropic, antimicrobial, and antitumor activities. Their wide range of pharmacological activity underscores the potential of the pyrimidine core as a scaffold for new biologically active compounds (Chiriapkin, 2022).
Role in Neurological Disorders
Pyrimidine metabolism has been linked to various biological processes beyond cell proliferation, including effects on differentiation in cancers and neurological disorders. This underlines the broader impact of pyrimidine derivatives in biological systems and their potential therapeutic applications (Siddiqui & Ceppi, 2020).
Future Directions
properties
IUPAC Name |
4-chloro-5-nitro-2-propylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O3S/c1-2-3-15-7-9-5(8)4(11(13)14)6(12)10-7/h2-3H2,1H3,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBABSVBIPUOLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C(=O)N1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



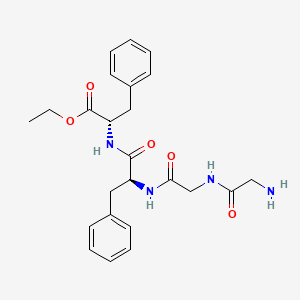


![Racemic-(3S,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1459903.png)
![Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1459908.png)


